2,1,3-Benzothiadiazol-5-ylmethanol

Overview

Description

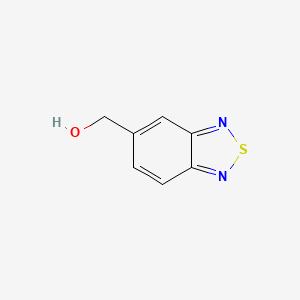

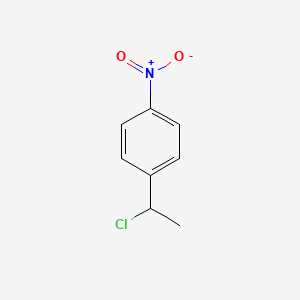

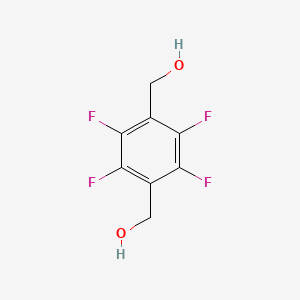

2,1,3-Benzothiadiazol-5-ylmethanol is a unique chemical compound with the empirical formula C7H6N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 2,1,3-Benzothiadiazol-5-ylmethanol is 166.20 . The SMILES string representation is OCc1ccc2nsnc2c1 .Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazol-5-ylmethanol is a solid at room temperature . It has a melting point of 61-63°C . The compound has a density of 1.466±0.06 g/cm3 .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of OLEDs .

- Method : The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

- Results : The use of BT and its derivatives in OLEDs has led to improved electronic properties of these devices .

Organic Solar Cells

- Field : Renewable Energy

- Application : BT and its derivatives are used in the molecular construction of organic solar cells .

- Method : The strong electron-withdrawing ability of BT and its derivatives is leveraged in the construction of molecules for organic solar cells .

- Results : The use of BT and its derivatives in organic solar cells has led to improved electronic properties of these devices .

Organic Field-Effect Transistors (OFETs)

- Field : Electronics

- Application : BT and its derivatives are used in the molecular construction of OFETs .

- Method : The strong electron-withdrawing ability of BT and its derivatives is leveraged in the construction of molecules for OFETs .

- Results : The use of BT and its derivatives in OFETs has led to improved electronic properties of these devices .

Synergising Insecticides

- Field : Agriculture

- Application : 1,2,3-Benzothiadiazole has been claimed to synergise insecticides .

- Method : The specific method of application is not mentioned in the source .

- Results : Despite its potential, it has not been commercialised for this application .

Photovoltaic Materials

- Field : Renewable Energy

- Application : Benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity .

- Method : The cross-coupling reactions of this dibromide and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .

- Results : A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Ambipolar Charge Transport Properties

- Field : Electronics

- Application : When BBT is copolymerized with the DPP units, the resulting polymer, namely PBBT-R-DPP, showed significant ambipolar charge transport properties .

- Method : The specific method of application is not mentioned in the source .

- Results : The resulting polymer showed significant ambipolar charge transport properties with the electron mobility of 1.32 cm² V⁻¹ s⁻¹ and the hole mobility of 1.17 cm² V⁻¹ s⁻¹ .

Fungicide

- Field : Agriculture

- Application : The only derivative of 1,2,3-benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .

- Method : The specific method of application is not mentioned in the source .

- Results : Despite its potential, it has not been commercialised for this application .

Donor-Acceptor Materials for Organic Electronics

- Field : Electronics

- Application : Benzo[c][1,2,5]thiadiazole (BTD) is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Photovoltaic Materials

- Field : Renewable Energy

- Application : A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

- Method : The cross-coupling reactions of this dibromide and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Safety And Hazards

Future Directions

Benzothiadiazole and its derivatives, including 2,1,3-Benzothiadiazol-5-ylmethanol, have significant potential in the field of electronic materials . They are used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The global market size of 2,1,3-benzothiadiazol-5-ylmethanol is expected to grow in the future .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUBKVSCNJIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379962 | |

| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazol-5-ylmethanol | |

CAS RN |

89795-51-7 | |

| Record name | 2,1,3-Benzothiadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89795-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)